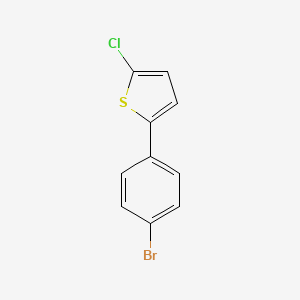

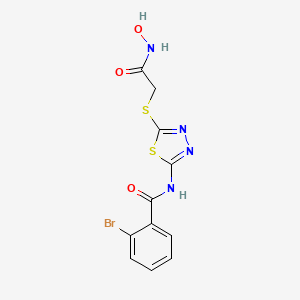

![molecular formula C19H24N2O2 B2932981 2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol CAS No. 347368-94-9](/img/structure/B2932981.png)

2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol” is a chemical compound that exhibits high charge carrier mobility and photochemical stability . It is used as a charge transporting material .

Synthesis Analysis

The synthesis of carbazole derivatives, including “this compound”, involves electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Molecular Structure Analysis

The molecular formula of “this compound” is C18H22N2O2 . Its average mass is 298.379 Da and its monoisotopic mass is 298.168121 Da .Physical And Chemical Properties Analysis

The boiling point of a similar compound, “3-(3-CARBAZOL-9-YL-2-HYDROXY-PROPYLAMINO)-PROPAN-1-OL”, is 547.7°C at 760 mmHg . The flash point is 285.1°C . The vapour pressure is 0.0±1.5 mmHg at 25°C .Scientific Research Applications

Synthesis and Properties of Ionic Liquids

- The synthesis of hydroxylic ionic liquids, which may be related to the structural components of 2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol, has been explored. These ionic liquids exhibit significant properties such as low glass transition temperatures and high conductivity, which are relevant in various scientific applications (Shevchenko et al., 2017).

Application in CO2 Capture

- A study describes the synthesis of an ionic liquid with a similar structural motif, demonstrating its effectiveness in capturing CO2. This suggests potential applications of related compounds in environmental and energy-related fields (Bates et al., 2002).

Development of Antifungal Agents

- Novel hybrid molecules containing carbazole and β-hydroxy alkyl groups have been synthesized for use as antifungal agents. This indicates the potential of structurally similar compounds in pharmaceutical applications (Rad et al., 2016).

Antiproliferative and Apoptotic Effects in Tumor Cells

- Carbazole aminoalcohols have been shown to induce antiproliferation and apoptosis in human tumor cells, suggesting a potential application in cancer therapy. The mechanism involves inhibiting topoisomerase I, highlighting the medical significance of related compounds (Wang et al., 2016).

Potential in Organic Synthesis and Drug Development

- Various studies on related structures show potential applications in organic synthesis, drug development, and chemical analysis. For example, the synthesis of carbazole derivatives as free radical scavengers (Naik et al., 2010) and the use of benzofurazan reagents for fluorescent detection in analytical chemistry (Cevasco et al., 2014).

properties

IUPAC Name |

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-14(13-22)20-11-15(23)12-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20,22-23H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFWMVWLYRLQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

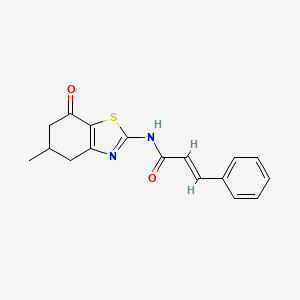

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)

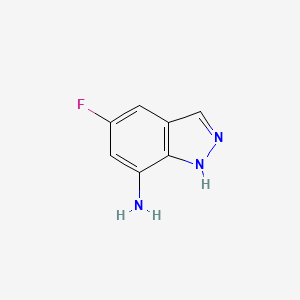

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2932907.png)

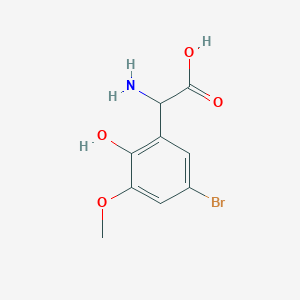

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)

![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)

![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)